molecular formula C11H7ClO2S B6395752 2-Chloro-4-(thiophen-2-YL)benzoic acid CAS No. 1261978-43-1

2-Chloro-4-(thiophen-2-YL)benzoic acid

Cat. No.: B6395752
CAS No.: 1261978-43-1
M. Wt: 238.69 g/mol
InChI Key: ATLAZOFTBVNVQM-UHFFFAOYSA-N
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Description

2-Chloro-4-(thiophen-2-yl)benzoic acid is a halogenated benzoic acid derivative featuring a thiophene substituent at the 4-position of the benzene ring and a chlorine atom at the 2-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-chloro-4-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLAZOFTBVNVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688542
Record name 2-Chloro-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-43-1
Record name 2-Chloro-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(thiophen-2-YL)benzoic acid typically involves the introduction of a thiophene ring and a chlorine atom onto a benzoic acid scaffold. One common method is the Friedel-Crafts acylation reaction, where thiophene is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 2-Chloro-4-(thiophen-2-YL)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(thiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzoic acids
  • Sulfoxides and sulfones
  • Biaryl compounds

Mechanism of Action

The mechanism of action of 2-Chloro-4-(thiophen-2-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking or hydrogen bonding, while the chlorine atom can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-chloro-4-substituted benzoic acids. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Chloro-4-(thiophen-2-yl)benzoic acid Thiophene C₁₁H₇ClO₂S 252.69 Pharmaceutical intermediates
2-Chloro-4-(4-cyanophenyl)benzoic acid 4-Cyanophenyl C₁₄H₈ClNO₂ 265.67 Medicinal chemistry, pesticide intermediates
2-Chloro-4-(methylsulfonyl)benzoic acid Methylsulfonyl C₈H₇ClO₄S 248.66 Research-grade chemical synthesis
2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid 2-Iodobenzenesulfonamido C₁₃H₁₀ClINO₄S 467.64 Crystallography studies
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid 2-Chloro-4-(trifluoromethyl)phenoxy C₁₄H₈ClF₃O₃ 340.65 Herbicide intermediate (e.g., acifluorfen)
2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid Dimethylcarbamoylamino C₁₀H₁₁ClN₂O₃ 242.66 Biochemical research

Physicochemical Properties

  • Melting Points: 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: 181–183°C . 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: Crystalline structure confirmed via X-ray diffraction . 2-Chloro-4-(5-formyl-furan-2-yl)-benzoic acid: Molar mass 250.63 g/mol .
  • Solubility: Substituents like sulfonamido (e.g., 2-iodobenzenesulfonamido) reduce solubility in polar solvents due to increased hydrophobicity . Cyano and trifluoromethyl groups enhance solubility in organic solvents, aiding in synthetic applications .

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